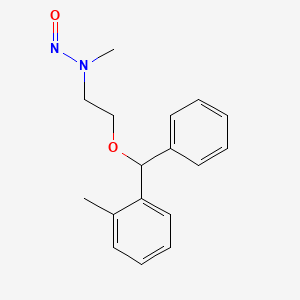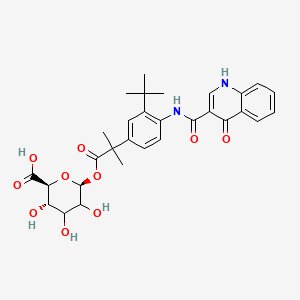
Ivacaftor Acyl-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivacaftor Acyl-Glucuronide is a metabolite of Ivacaftor, a medication primarily used to treat cystic fibrosis. Ivacaftor functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, enhancing the transport of chloride ions across epithelial membranes . The acyl-glucuronide form is a result of the conjugation of Ivacaftor with glucuronic acid, a common metabolic pathway for drugs containing carboxylic acid groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor Acyl-Glucuronide involves the conjugation of Ivacaftor with glucuronic acid. This process typically occurs in the liver, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid and the enzyme UGT, which catalyzes the transfer of the glucuronic acid moiety to Ivacaftor .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis of Ivacaftor itself involves several steps, including the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol in an organic solvent .
Analyse Des Réactions Chimiques
Types of Reactions: Ivacaftor Acyl-Glucuronide undergoes several types of reactions, including hydrolysis and transacylation. These reactions are significant in the context of drug metabolism and potential toxicity .
Common Reagents and Conditions: The hydrolysis of this compound can occur under physiological conditions, facilitated by enzymes such as esterases. Transacylation reactions involve the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules .
Major Products Formed: The primary products of these reactions include the parent drug Ivacaftor and various rearranged isomers of the glucuronide conjugate .
Applications De Recherche Scientifique
Ivacaftor Acyl-Glucuronide has several applications in scientific research:
Mécanisme D'action
Ivacaftor Acyl-Glucuronide exerts its effects primarily through its formation and subsequent reactions in the body. The glucuronidation process enhances the solubility of Ivacaftor, facilitating its excretion. The acyl-glucuronide form can undergo hydrolysis and transacylation, potentially leading to the formation of reactive intermediates that may interact with proteins and other macromolecules .
Comparaison Avec Des Composés Similaires
- Lumacaftor Acyl-Glucuronide
- Tezacaftor Acyl-Glucuronide
- Elexacaftor Acyl-Glucuronide
Comparison: Ivacaftor Acyl-Glucuronide is unique in its specific formation from Ivacaftor, a CFTR potentiator. While other acyl-glucuronides, such as those formed from Lumacaftor, Tezacaftor, and Elexacaftor, also result from glucuronidation, they differ in their parent compounds and specific metabolic pathways . This compound’s role in enhancing chloride ion transport distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C30H34N2O10 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
(2S,3S,6S)-6-[2-[3-tert-butyl-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-29(2,3)17-12-14(30(4,5)28(40)42-27-23(36)21(34)22(35)24(41-27)26(38)39)10-11-19(17)32-25(37)16-13-31-18-9-7-6-8-15(18)20(16)33/h6-13,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)/t21?,22-,23?,24-,27-/m0/s1 |
Clé InChI |
MYKSIIDANBTOGD-LFJGPKAISA-N |
SMILES isomérique |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


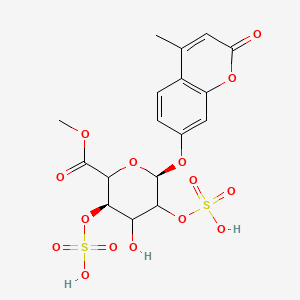
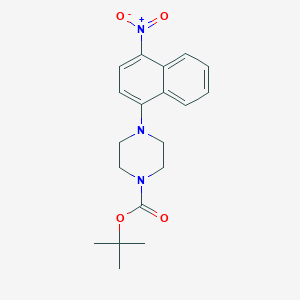
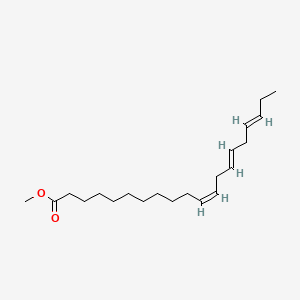
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
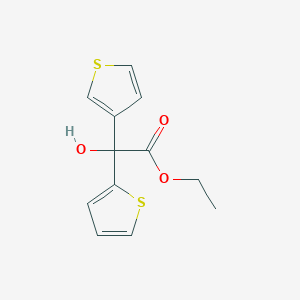
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
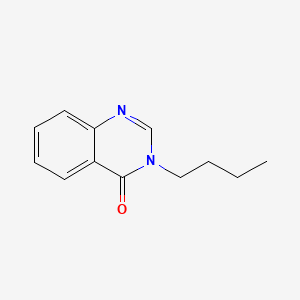

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
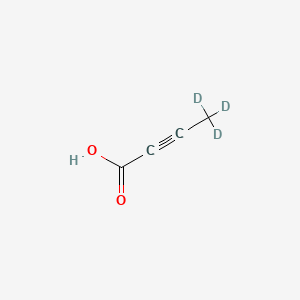
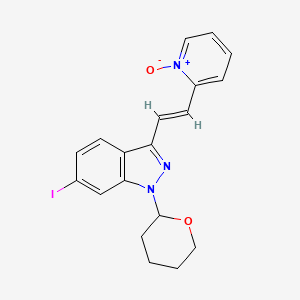
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
